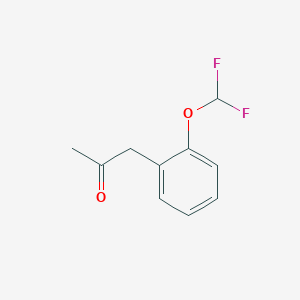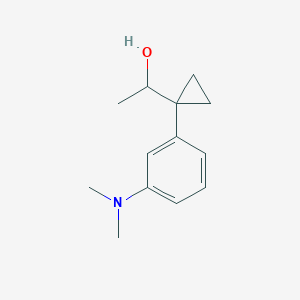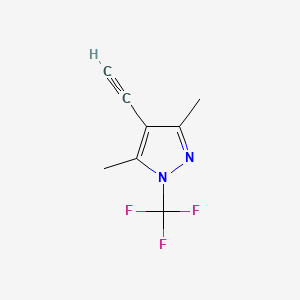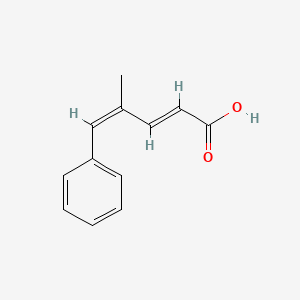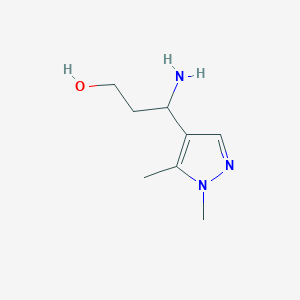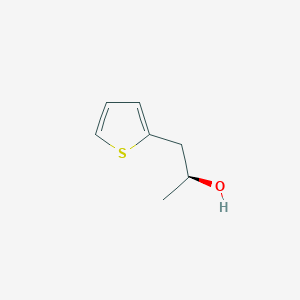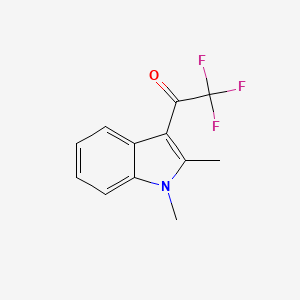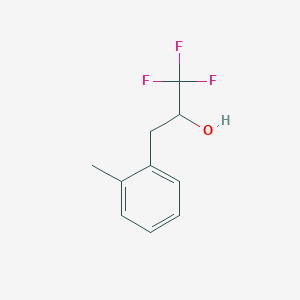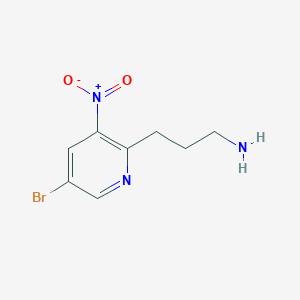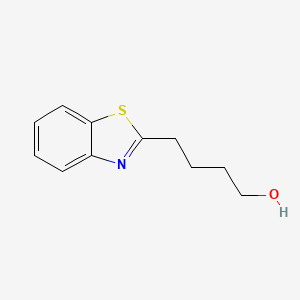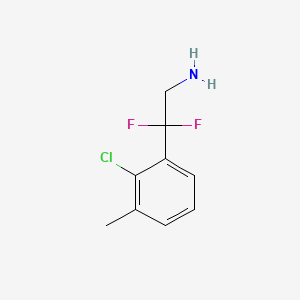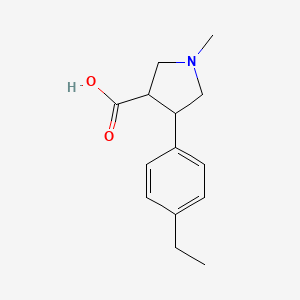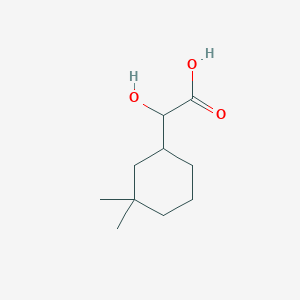
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid is an organic compound that features a cyclohexane ring substituted with two methyl groups and a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid typically involves the following steps:
Cyclohexane Derivative Preparation:
Hydroxyacetic Acid Introduction: The hydroxyacetic acid moiety can be introduced via a multi-step process involving the oxidation of a suitable precursor, such as a hydroxyethyl derivative, followed by esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of 2-(3,3-Dimethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of 2-(3,3-Dimethylcyclohexyl)-2-chloroacetic acid.
科学的研究の応用
2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity and receptor signaling.
類似化合物との比較
2-(3,3-Dimethylcyclohexyl)-2-oxoacetic acid: Similar structure but with a carbonyl group instead of a hydroxy group.
2-(3,3-Dimethylcyclohexyl)-2-hydroxyethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Uniqueness: 2-(3,3-Dimethylcyclohexyl)-2-hydroxyacetic acid is unique due to the presence of both a cyclohexane ring and a hydroxyacetic acid moiety, which imparts distinct chemical and physical properties
特性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-(3,3-dimethylcyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-10(2)5-3-4-7(6-10)8(11)9(12)13/h7-8,11H,3-6H2,1-2H3,(H,12,13) |
InChIキー |
WHBBJTXLKMPXJP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)C(C(=O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


